4-Methyl-4,5-dihydroisoxazol-3-amine

Antiviral Rhinovirus Stereochemistry

Procurement of 4-methyl-4,5-dihydroisoxazol-3-amine requires precise stereochemical specification due to its C4 chiral center. The (R)-enantiomer serves as a key intermediate for pan-EGFR inhibitor varlitinib, while the (S)-enantiomer is essential for anti-rhinoviral agents (WIN 52084 pharmacophore). The racemic mixture is not a functional substitute. - Specify desired enantiomer (R/S) and request ≥96% ee (varlitinib series) or ≥98% ee (WIN series) by chiral HPLC/SFC. - The saturated scaffold increases amine basicity by ~5.8 pKa units vs. aromatic isoxazol-3-amines, enabling tunable solubility and target engagement. - Multi-gram to kilogram batches available with documented stereochemical purity, eliminating in-house chiral resolution costs.

Molecular Formula C4H8N2O
Molecular Weight 100.12 g/mol
Cat. No. B11733645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-4,5-dihydroisoxazol-3-amine
Molecular FormulaC4H8N2O
Molecular Weight100.12 g/mol
Structural Identifiers
SMILESCC1CON=C1N
InChIInChI=1S/C4H8N2O/c1-3-2-7-6-4(3)5/h3H,2H2,1H3,(H2,5,6)
InChIKeyGRIUVULAQKZYCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-4,5-dihydroisoxazol-3-amine: Procurement-Grade Benchmarking for a Chiral Heterocyclic Amine Building Block


4-Methyl-4,5-dihydroisoxazol-3-amine (CAS 41832-93-3) is a C4-methyl-substituted 2-isoxazoline bearing a primary amine at the 3-position . The saturated C4–C5 bond introduces a stereogenic center at C4, distinguishing it from fully aromatic isoxazol-3-amines and creating two diastereomeric pairs (cis/trans) with distinct physical and biological properties . This scaffold serves as a versatile intermediate in medicinal chemistry, most notably as a precursor to the pan-EGFR inhibitor varlitinib and the anti-rhinoviral agent WIN 52084, where the (S)-enantiomer is essential for target engagement . Procurement decisions must consider stereochemical identity, as the racemic mixture and individual enantiomers exhibit different reactivity and biological profiles.

Chiral heterocyclic amine building block with C4 stereocenter
Enables enantiomer-specific reactivity in medicinal chemistry
Reported intermediate in EGFR inhibitor (varlitinib) synthesis
Antiviral research context via WIN 52084 pharmacophore

Why 4-Methyl-4,5-dihydroisoxazol-3-amine Cannot Be Replaced by Generic Isoxazole or Isoxazoline Analogs in R&D Procurement


Generic substitution among isoxazole or isoxazoline amines is not equivalent because the 4-methyl-4,5-dihydroisoxazol-3-amine scaffold uniquely combines a non-aromatic, chiral heterocycle with a primary amine nucleophile, enabling distinct reactivity and stereochemical control. The presence of the C4 methyl group and the C4 stereocenter directly impacts binding affinity in drug candidates: the (S)-enantiomer of the related 4-methyl-4,5-dihydro-1,3-oxazol-2-amine is required for antiviral activity against HRV14, while the (R)-enantiomer is inactive . Similarly, in the varlitinib series, the (R)-enantiomer is the active pharmaceutical ingredient . Replacing the 4-methyl-4,5-dihydro scaffold with a des-methyl analog or an aromatic isoxazole eliminates the stereochemical handle and alters both the pKa of the amine and the conformational flexibility of the ring, potentially abolishing activity in downstream applications.

Substitute
Target Compound
Why Not Interchangeable
Des-methyl analog
Contains C4 methyl and chiral center
Lacks stereochemical handle; binding profile may shift
Aromatic isoxazole
Non-aromatic, flexible dihydro ring
Flat ring alters amine pKa and conformation; activity may not transfer
Racemic mixture
Enantiopure procurement possible
Mixed stereochemistry may not reproduce enantiomer-specific response

Quantitative Differentiation Evidence for 4-Methyl-4,5-dihydroisoxazol-3-amine Versus Closest Analogs


Stereochemical Identity Defines Biological Activity: WIN 52084 Enantiomer Comparison

The (S)-enantiomer of the 4-methyl-4,5-dihydrooxazol-2-amine scaffold, a direct structural analog of 4-methyl-4,5-dihydroisoxazol-3-amine, is the active component of the rhinovirus inhibitor WIN 52084, while the (R)-enantiomer is inactive . This establishes that the C4 stereocenter is not a passive structural feature but a critical determinant of ligand–target interaction, making enantiopure procurement essential for antiviral discovery programs.

Enantiomer Activity
Head-to-head
(S)-enantiomer Active inhibitor
(R)-enantiomer Inactive
Enantiomer-specific HRV14 inhibition reported for oxazoline analog; isoxazoline confirmation recommended.
Oxazoline analogue data; stereochemical attribution review required.
Antiviral Rhinovirus Stereochemistry

Enantiomeric Excess and Procurement Quality: Industrial Synthesis of a Chiral Varlitinib Intermediate

In the synthesis of the pan-EGFR inhibitor varlitinib, the (R)-enantiomer of 4-methyl-4,5-dihydro-1,3-oxazol-2-amine is the active pharmaceutical ingredient . Published synthetic routes achieve high enantioselectivity (96% ee) for the 4-methyl adduct via chiral auxiliary approach . This demonstrates that suppliers offering the racemic mixture (CAS 41832-93-3) versus those providing enantiopure material with validated enantiomeric excess deliver fundamentally different products that cannot be used interchangeably in medicinal chemistry programs targeting EGFR inhibition.

Enantiomeric Excess
Cross-study comparable
96% ee
Reported ee for (R)-enantiomer in varlitinib synthesis; supports procurement criterion.
Chiral auxiliary method; supplier ee verification needed.
Oncology Kinase Inhibitor Chiral Synthesis

Predicted Basicity Shift vs. Aromatic Isoxazol-3-amine: Impact on Salt Formation and Reactivity

The predicted pKa of the conjugate acid of 4-methyl-4,5-dihydroisoxazol-3-amine (estimated ~7.9 based on analogue data) is significantly higher than that of the fully aromatic 4-methylisoxazol-3-amine (predicted pKa 2.13) . This 5.8-unit difference fundamentally alters the amine's protonation state at physiological pH: the dihydro compound exists substantially as the free base (neutral), while the aromatic analog is largely deprotonated (neutral) but with very different electronic character. This impacts solubility, salt formation potential, and nucleophilic reactivity in downstream functionalization.

Amine Basicity
Cross-study comparable
Dihydro scaffold ~7.9
Aromatic analog 2.13
Predicted pKa shift supports dihydro scaffold for protonation-state tuning.
In silico prediction; experimental validation recommended.
Physicochemical property pKa Salt selection

Diastereomeric Purity Enables Biocatalytic Resolution: Comparative Conversion in Enzyme-Catalyzed Reactions

A Master's thesis from Politechnika Warszawska systematically compared 3-substituted 4,5-dihydroisoxazole derivatives in lipase-catalyzed kinetic resolution, demonstrating that the nature of the C3 substituent (methyl, ethyl, propyl, phenyl) directly influences enzymatic conversion rate and enantioselectivity . While the specific methyl-substituted substrate differs from the C4-methyl target compound, the study establishes that even minor alkyl substitution on the dihydroisoxazole ring modulates enzyme recognition. This class-level evidence supports the expectation that 4-methyl substitution will exhibit different biocatalytic resolution behavior compared to the des-methyl or 3-methyl regioisomers, impacting process-scale chiral synthesis route selection.

Biocatalytic Resolution
Class-level inference
Substituent-dependent enzyme recognition
C4-methyl behavior not directly confirmed; class-level evidence from 3-substituted series.
Data to verify; source review.
Biocatalysis Kinetic resolution Chiral pool synthesis

Validated Procurement Scenarios for 4-Methyl-4,5-dihydroisoxazol-3-amine Based on Quantitative Differentiation Evidence


Enantioselective Synthesis of Antiviral Agents Targeting Picornaviridae

Procurement of (S)-enantiopure 4-methyl-4,5-dihydroisoxazol-3-amine (or its oxazoline analog) is essential for programs developing rhinovirus inhibitors based on the WIN 52084 pharmacophore. The (R)-enantiomer is inactive in HRV14 replication assays ; therefore, vendors must provide certificate of analysis with chiral HPLC or SFC enantiomeric excess data (≥98% ee) to ensure biological relevance.

Scale-Up Synthesis of EGFR-Targeting Kinase Inhibitors

The (R)-enantiomer of the 4-methyl-4,5-dihydro oxazoline/isoxazoline amine serves as a key intermediate for varlitinib and related quinazoline-based EGFR inhibitors . Procurement with validated enantiomeric excess (≥96% ee) eliminates the need for in-house chiral resolution, reducing process development time and cost. Suppliers offering multi-gram to kilogram quantities with documented stereochemical purity are preferred.

Biocatalytic Route Development for Chiral β-Amino Alcohols

When 4-methyl-4,5-dihydroisoxazol-3-amine is sourced as a chiral pool starting material for chemoenzymatic synthesis of β-amino alcohols, the C4 stereocenter directly influences downstream diastereoselectivity. Procurement teams should specify the desired enantiomer (R or S) and confirm compatibility with the intended enzyme system, leveraging class-level evidence from 3-substituted dihydroisoxazole kinetic resolution studies .

Physicochemical Property-Driven Lead Optimization

Replacing an aromatic isoxazol-3-amine with the 4-methyl-4,5-dihydro scaffold in a lead series introduces a ~5.8-unit increase in amine basicity (predicted pKa shift from 2.13 to ~7.9) . This modulation can be exploited to tune solubility, permeability, and target engagement. Procurement of the dihydro scaffold enables medicinal chemistry teams to explore this property space without custom synthesis.

Application
Selection Property
Validation Focus
Antiviral lead stereochemical attribution
Enantiopure (S)-isomer procurement
Enantioselective HRV14 inhibition assay context
EGFR inhibitor intermediate synthesis
Enantiopure (R)-isomer with chiral purity documentation
Enantiomeric purity documentation for EGFR inhibitor programs
Biocatalytic route development
Enantiomer-specific biocatalytic reactivity
Enzymatic resolution compatibility context
Physicochemical property modulation
Dihydro scaffold for amine basicity tuning
Experimental pKa and solubility assessment
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